molecular formula C21H24FN3O3 B5272496 (3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5272496
M. Wt: 385.4 g/mol
InChI Key: FHXPUHFTBWALMK-ROUUACIJSA-N
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Description

(3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a fluoro-substituted phenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro-substituted phenyl group, and the attachment of the pyridine moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluoro-Substituted Phenyl Group: This step may involve nucleophilic substitution reactions using fluoro-substituted benzyl halides.

    Attachment of Pyridine Moiety: This can be done through amide bond formation reactions using pyridine carboxylic acids and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Receptors: Interact with specific receptors on cell surfaces, leading to downstream signaling effects.

    Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulate Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-1-[(2-chloro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
  • (3S,5S)-1-[(2-bromo-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Uniqueness

(3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is unique due to the presence of the fluoro-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

(3S,5S)-1-[(2-fluoro-4-methylphenyl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-14-4-5-16(19(22)7-14)11-25-12-17(8-18(13-25)21(27)28)20(26)24-10-15-3-2-6-23-9-15/h2-7,9,17-18H,8,10-13H2,1H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXPUHFTBWALMK-ROUUACIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(CC(C2)C(=O)O)C(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)CN2C[C@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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